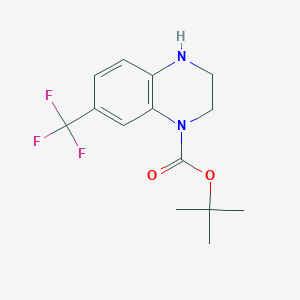

Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

CAS No.:

Cat. No.: VC18086630

Molecular Formula: C14H17F3N2O2

Molecular Weight: 302.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17F3N2O2 |

|---|---|

| Molecular Weight | 302.29 g/mol |

| IUPAC Name | tert-butyl 7-(trifluoromethyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |

| Standard InChI | InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-18-10-5-4-9(8-11(10)19)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3 |

| Standard InChI Key | URNHZZHPSDGREX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(F)(F)F |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a tetrahydroquinoxaline core, a partially saturated bicyclic system with two nitrogen atoms at positions 1 and 4. The 7-position is substituted with a trifluoromethyl group, while the 1-position is protected by a tert-butoxycarbonyl group. This configuration stabilizes the molecule against hydrolysis and modulates its lipophilicity .

Key Structural Features:

-

Bicyclic Framework: Combines a benzene ring fused with a partially saturated pyrazine ring.

-

Electron-Withdrawing Groups: The -CF₃ group inductively withdraws electrons, influencing reactivity and intermolecular interactions .

-

Steric Protection: The Boc group shields the amine functionality, enabling selective reactions at other sites .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step routes:

-

Quinoxaline Backbone Formation: Condensation of o-phenylenediamine derivatives with carbonyl compounds.

-

Trifluoromethylation: Introduction of -CF₃ via electrophilic substitution or cross-coupling reactions .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine .

Example Protocol:

Challenges and Solutions

-

Low Trifluoromethylation Efficiency: Use of Cu-mediated reactions improves regioselectivity .

-

Byproduct Formation: Chromatographic purification (silica gel, ethyl acetate/hexane) ensures high purity.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The Boc group directs reactivity toward the trifluoromethyl-substituted ring. For example, hydrogenolysis of the Boc group yields a primary amine, enabling further derivatization .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -CF₃) undergoes nitration or sulfonation at the 5- and 8-positions.

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups at the 6-position, enhancing diversity for drug discovery .

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR (CDCl₃) δ 1.45 (s, 9H, Boc), 3.20–3.50 (m, 4H, CH₂-N), 7.25 (d, 1H, Ar-H).

Applications in Research

Medicinal Chemistry

-

Lead Optimization: The Boc group facilitates parallel synthesis of analogs for structure-activity relationship (SAR) studies .

-

Targeted Therapies: Potential use in multidrug-resistant cancers due to tubulin inhibition .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume